Methyl 2-(pyridin-2-ylamino)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-(pyridin-2-ylamino)acetate often involves complex chemical reactions, including oxidative cross-coupling and cyclization processes. For instance, an iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and methyl ketones achieved efficient cleavage of multiple Csp3-H bonds and a C-C bond, leading to the elegant assembly of diverse 3-(pyridin-2-yl)indolizine skeletons through a formal [3 + 1 + 1] annulation (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(pyridin-2-ylamino)acetate has been extensively studied through techniques like X-ray crystallography. For example, the crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed dimer formation via C‒H···O interactions, demonstrating the compound's intricate molecular arrangement (Mao et al., 2015).
Chemical Reactions and Properties
Methyl 2-(pyridin-2-ylamino)acetate and its derivatives participate in various chemical reactions that underscore their reactivity and potential as intermediates in organic synthesis. The preparation and reactivity of related compounds, such as methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, highlight the potential for Diels-Alder reactions despite high steric hindrance due to the twisted pyridinium rings (Koch et al., 1990).
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-(pyridin-2-ylamino)acetate derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, they are used in the construction of pyrazolo[4,3-c]pyridines, demonstrating their utility in expanding the chemical space of nitrogen-containing heterocycles (Prezent et al., 2016). Furthermore, these derivatives have been employed in reactions leading to the formation of various acyclic and heterocyclic compounds, showcasing their versatility in organic synthesis (Sokolov & Aksinenko, 2010).
Corrosion Inhibition
In the field of materials science, derivatives of Methyl 2-(pyridin-2-ylamino)acetate have shown efficacy as corrosion inhibitors. A study highlighted their role in inhibiting the corrosion of brass in chloride solutions, indicating the potential of these compounds in protecting metal surfaces (Asan et al., 2005).
Antimicrobial Properties
Research has also explored the antimicrobial properties of Methyl 2-(pyridin-2-ylamino)acetate derivatives. Novel triazine and diazepine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing significant efficacy against a range of bacterial strains (Salih et al., 2021).
Environmental Applications
These derivatives have been applied in environmental science, particularly in the removal of heavy metals from aqueous solutions. A study demonstrated the use of a magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base for the efficient removal of Pb(II) ions, highlighting their potential in water treatment and purification (Gutha & Munagapati, 2016).
Luminescent Properties
Furthermore, certain pyridylthiazoles, which can be synthesized from Methyl 2-(pyridin-2-ylamino)acetate derivatives, exhibit highly luminescent properties. These compounds have been studied for their potential applications in metal sensing and as laser dyes, due to their large Stokes shifts and high fluorescence quantum yields (Grummt et al., 2007).
Safety And Hazards
“Methyl 2-(pyridin-2-ylamino)acetate” is classified as a dangerous substance . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
methyl 2-(pyridin-2-ylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROXMQZTWZZQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561920 | |
Record name | Methyl N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyridin-2-ylamino)acetate | |
CAS RN |
100377-28-4 | |
Record name | Methyl N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[(pyridin-2-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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